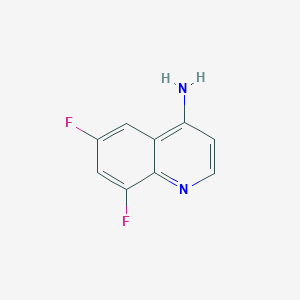

4-Amino-6,8-difluoroquinoline

Description

Structure

3D Structure

Properties

CAS No. |

288371-41-5 |

|---|---|

Molecular Formula |

C9H6F2N2 |

Molecular Weight |

180.15 g/mol |

IUPAC Name |

6,7-difluoroquinolin-4-amine |

InChI |

InChI=1S/C9H6F2N2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h1-4H,(H2,12,13) |

InChI Key |

KVQBDQMQAVWQBW-UHFFFAOYSA-N |

SMILES |

C1=CN=C2C(=CC(=CC2=C1N)F)F |

Canonical SMILES |

C1=CN=C2C=C(C(=CC2=C1N)F)F |

solubility |

not available |

Origin of Product |

United States |

Derivatization and Chemical Transformations of 4 Amino 6,8 Difluoroquinoline

Reactions at the 4-Amino Group

The primary amino group at the 4-position of the quinoline (B57606) ring is a key site for derivatization. Its nucleophilic character allows for a range of reactions, including acylation, alkylation, and participation in cyclization reactions to form fused heterocyclic systems.

Amidation and Sulfonamidation Reactions

The 4-amino group readily undergoes acylation with activated carboxylic acid derivatives, such as acyl chlorides and anhydrides, to form the corresponding amides. This reaction, often carried out under basic conditions (e.g., Schotten-Baumann conditions) to neutralize the acid byproduct, is a fundamental method for introducing a wide variety of substituents. fishersci.co.uk Similarly, reaction with sulfonyl chlorides provides sulfonamides, which are important bioisosteres of amides in medicinal chemistry. sigmaaldrich.comorganic-chemistry.org

The general scheme for these reactions involves the nucleophilic attack of the amino group on the electrophilic carbonyl or sulfonyl center, followed by the elimination of a leaving group. The reactivity of sulfonyl chlorides is generally higher than that of sulfonyl fluorides in these transformations. nih.gov

Table 1: Representative Amidation and Sulfonamidation Reactions on Aminoquinolines

| Reactant | Reagent | Conditions | Product Type |

|---|---|---|---|

| 4-Aminoquinoline (B48711) Analogue | Acyl Chloride (R-COCl) | Base (e.g., Pyridine (B92270), DIEA), Solvent (e.g., DCM) | 4-Acylaminoquinoline |

| 4-Aminoquinoline Analogue | Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., Pyridine), Solvent (e.g., CH₃CN) | 4-Sulfonylaminoquinoline |

Alkylation and Arylation of the Amino Group

Direct alkylation of the 4-amino group can be challenging due to the potential for over-alkylation. However, reductive amination provides a controlled method for introducing alkyl groups. This involves the initial formation of an imine by reacting the aminoquinoline with an aldehyde, followed by reduction with a selective reducing agent like sodium triacetoxyborohydride (B8407120) to yield the secondary amine. nih.gov

N-arylation of the 4-amino group can be achieved through nucleophilic aromatic substitution on a suitable aryl halide or via transition metal-catalyzed methods. Microwave-mediated N-arylation of related 4-chloroquinazolines with various anilines has been shown to be an efficient method for forming C-N bonds. nih.gov These methods are presumed to be applicable to 4-Amino-6,8-difluoroquinoline, allowing for the synthesis of a range of 4-(arylamino)quinoline derivatives.

Formation of Condensed Heterocyclic Systems Involving the Amino Group

The 4-amino group can act as a key nitrogen source in the construction of new heterocyclic rings fused to the quinoline core. For instance, multicomponent reactions involving an amino-heterocycle, an aldehyde, and a 1,3-dicarbonyl compound are powerful methods for building complex molecular architectures. By analogy to the synthesis of pyrimido[4,5-b]quinolines from 6-aminouracil, it is anticipated that this compound could react with aldehydes and dimedone to form tetracyclic pyrimido[4,5-b]quinoline systems. nih.govnih.govacs.org

Furthermore, the amino group can be transformed into other functionalities, such as a hydrazine, which can then undergo cyclization to form fused triazole rings. The synthesis of nih.govnih.govacs.orgtriazolo[4,3-c]quinazolines from 4-hydrazinoquinazolines via cyclocondensation with orthoesters demonstrates this principle. mdpi.com This suggests a pathway where the 4-amino group of the title compound could be diazotized, reduced to a hydrazine, and subsequently cyclized to form triazolo[4,5-b]quinolines.

Transformations Involving Fluorine Atoms at Positions 6 and 8

The fluorine atoms at the C6 and C8 positions are attached to an electron-deficient aromatic system, making them susceptible to displacement by nucleophiles or engagement in metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Stille)

Modern synthetic chemistry offers powerful tools for C-C and C-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds. wikipedia.org While it is most commonly applied to aryl chlorides, bromides, and iodides, the activation of C-F bonds is a more challenging but actively researched area. mdpi.com Selective Buchwald-Hartwig amination has been successfully performed on the quinoline scaffold, for example, at the C6 position of 6-bromo-2-chloroquinoline, demonstrating the utility of this reaction for functionalizing the benzo portion of the quinoline ring system. nih.gov This suggests that under appropriate catalytic conditions, direct amination at the C6 or C8 positions of this compound could be achievable.

The Stille coupling reaction, which couples an organotin compound with an organic halide or pseudohalide, is another versatile palladium-catalyzed method for C-C bond formation. organic-chemistry.orgwikipedia.org The reaction is known for its tolerance of a wide range of functional groups. Although application to the activation of C-F bonds is less common than for other halides, protocols for Stille couplings catalytic in tin have been developed. msu.edu The functionalization of the fluoro-positions of this compound via a Stille coupling would represent a significant extension of this methodology.

Table 2: Potential Cross-Coupling Reactions at Fluoro Positions

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst + Ligand (e.g., XPhos) + Base | C-N |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd Catalyst (e.g., Pd(PPh₃)₄) | C-C |

Selective Dehalogenation Strategies

The presence of two fluorine atoms on the quinoline ring of this compound presents both a synthetic challenge and an opportunity for selective functionalization. While the C-F bond is generally robust, its selective cleavage, or dehalogenation, can open avenues to novel derivatives. Research into the selective dehalogenation of analogous fluoroquinolones has highlighted the potential for nucleophilic aromatic substitution (SNAr) reactions, particularly at the C-7 position. In the synthesis of 1-aryl-6,8-difluoroquinolone antibacterial agents, the displacement of the 7-fluorine atom by various amines has been a key strategy. msu.edu This suggests that under appropriate conditions, one of the fluorine atoms in this compound could be selectively replaced by a nucleophile, effectively achieving a dehalogenative functionalization.

The regioselectivity of such a dehalogenation would be dictated by the electronic environment of the quinoline ring. The electron-withdrawing nature of the nitrogen atom and the other fluorine atom would influence the relative reactivity of the C-6 and C-8 positions. Computational studies on related systems, such as 2,4-dichloroquinazolines, have shown that the 4-position is more susceptible to nucleophilic attack due to greater stabilization of the Meisenheimer intermediate. mdpi.com Similar principles would govern the selective dehalogenation of this compound, with one fluorine atom being preferentially displaced over the other based on the reaction conditions and the nucleophile employed.

Functionalization at Other Quinoline Ring Positions

Beyond the amino group at C-4 and the fluorine atoms at C-6 and C-8, other positions on the quinoline ring of this compound are amenable to functionalization. The C-2, C-3, C-5, and C-7 positions offer opportunities for introducing a wide array of substituents, thereby modulating the molecule's properties.

For instance, in the broader context of quinoline chemistry, the C-7 position is a common site for modification, particularly in the development of fluoroquinolone antibiotics. The introduction of various substituted amino groups at this position has been shown to significantly impact antibacterial activity. msu.edu While direct examples starting from this compound are not extensively documented, the established reactivity of the C-7 position in related 6,8-difluoroquinolone systems provides a strong precedent for its functionalization. msu.edu

Furthermore, the synthesis of quinoline derivatives often involves building the ring system from functionalized precursors. This approach allows for the introduction of substituents at various positions before the final ring closure. For example, the synthesis of 1-aryl-6,8-difluoro-7-(substituted amino)-1,4-dihydro-4-oxoquinoline-3-carboxylic acids starts from 2,3,4,5-tetrafluorobenzoic acid, with the substituents at C-1, C-3, and C-7 being introduced in a stepwise manner. msu.edu This highlights the versatility of synthetic strategies that can be employed to achieve functionalization at multiple sites on the quinoline core.

Control of Regioselectivity and Stereoselectivity in Derivatization

Achieving control over regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules derived from this compound. Regioselectivity, or the control of which position on the molecule reacts, is a key consideration in functionalization reactions.

As discussed in the context of dehalogenation, the inherent electronic properties of the this compound ring system play a crucial role in directing incoming reagents to a specific position. The principles of nucleophilic aromatic substitution on related heterocyclic systems, such as quinazolines, have been extensively studied. These studies consistently demonstrate a high degree of regioselectivity for substitution at the 4-position of 2,4-dichloroquinazoline (B46505) precursors. mdpi.com This is attributed to the lower activation energy for nucleophilic attack at this position. mdpi.com While a different ring system, the underlying electronic factors that govern this selectivity can provide valuable insights for predicting and controlling the regioselectivity of reactions involving this compound.

Stereoselectivity, the control over the three-dimensional arrangement of atoms, becomes important when introducing chiral centers into the derivatives of this compound. For example, the introduction of a chiral substituent at the C-7 position, such as a 3-aminopyrrolidinyl group, would result in the formation of stereoisomers. msu.edu The biological activity of such derivatives can be highly dependent on the stereochemistry. Controlling the stereochemical outcome of these reactions often requires the use of chiral starting materials, chiral catalysts, or stereoselective synthetic methods. While specific studies on the stereoselective derivatization of this compound are not detailed in the provided information, the general principles of asymmetric synthesis would be applicable.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the environment of specific nuclei such as fluorine.

The ¹H NMR spectrum of 4-Amino-6,8-difluoroquinoline is expected to exhibit distinct signals for the aromatic protons. The chemical shifts and coupling patterns of these protons provide significant insight into the substitution pattern of the quinoline (B57606) ring. The protons on the pyridine (B92270) and benzene (B151609) rings will show characteristic splitting patterns due to coupling with adjacent protons and fluorine atoms. For instance, the proton at the C5 position is expected to show coupling to the fluorine at C6, and the proton at C7 will couple to the fluorines at both C6 and C8.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached groups. The carbons bonded to fluorine (C6 and C8) and the amino group (C4) are expected to show significant shifts. For a related compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the carbon attached to the amino group (C4) shows a signal at 159.8 ppm. dergipark.org.tr The signals for the fluorine-bearing carbons in this compound would be expected to appear as doublets due to one-bond carbon-fluorine coupling (¹JCF).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This is a predictive table based on known spectroscopic data of similar quinoline structures. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Couplings |

| H2 | ~8.0-8.2 | ~148-150 | d, J(H2,H3) |

| H3 | ~6.5-6.7 | ~105-107 | d, J(H3,H2) |

| H5 | ~7.2-7.4 | ~110-112 (dd) | dd, J(H5,H7), J(H5,F6) |

| H7 | ~7.0-7.2 | ~108-110 (dd) | dd, J(H7,H5), J(H7,F8) |

| NH₂ | ~5.0-6.0 (broad s) | - | - |

| C2 | - | ~148-150 | - |

| C3 | - | ~105-107 | - |

| C4 | - | ~150-155 | - |

| C4a | - | ~120-125 | - |

| C5 | - | ~110-112 (d) | d, ²J(C5,F6) |

| C6 | - | ~155-160 (d) | d, ¹J(C6,F6) |

| C7 | - | ~108-110 (dd) | dd, ²J(C7,F6), ²J(C7,F8) |

| C8 | - | ~158-163 (d) | d, ¹J(C8,F8) |

| C8a | - | ~140-145 | - |

d = doublet, dd = doublet of doublets, s = singlet

¹⁹F NMR spectroscopy is a powerful technique for directly observing the fluorine atoms in a molecule. In this compound, two distinct signals are expected for the fluorine atoms at the C6 and C8 positions, as they are in different chemical environments. The chemical shifts of these fluorine atoms and their coupling to each other (⁴JF-F) and to nearby protons (e.g., ³JH-F) provide valuable structural information. The presence of two distinct fluorine signals would confirm the 6,8-disubstitution pattern.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in unambiguously assigning the ¹H and ¹³C NMR signals. A COSY spectrum would reveal the coupling relationships between protons, for example, confirming the connectivity between H2 and H3, and H5 and H7. An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation. The molecular formula of this compound is C₉H₆F₂N₂. The nominal molecular weight is 180 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve the initial loss of small, stable molecules. Common fragmentation pathways for aminoquinolines include the loss of HCN from the pyridine ring and fragmentation of the benzene ring. The presence of fluorine atoms would also influence the fragmentation, potentially leading to the loss of HF or fluorine radicals.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Notes |

| 180 | [M]⁺ | Molecular ion |

| 153 | [M - HCN]⁺ | Loss of hydrogen cyanide |

| 161 | [M - F]⁺ | Loss of a fluorine radical (less common) |

| 160 | [M - HF]⁺ | Loss of hydrogen fluoride |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in the molecule. For a related compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, characteristic N-H stretching vibrations are observed in the IR spectrum at 3383 cm⁻¹. dergipark.org.tr Similar N-H stretching bands would be expected for this compound in the range of 3300-3500 cm⁻¹. The N-H bending vibration is typically observed around 1600 cm⁻¹. dergipark.org.tr

Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system will produce a series of characteristic bands in the 1400-1600 cm⁻¹ region. dergipark.org.tr The C-F stretching vibrations are expected to give rise to strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The complementary nature of IR and Raman spectroscopy can provide a more complete vibrational analysis. For instance, symmetric vibrations are often stronger in Raman spectra, while asymmetric vibrations are typically more intense in IR spectra. dergipark.org.tr

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H stretching | 3300-3500 | 3300-3500 |

| Aromatic C-H stretching | 3000-3100 | 3000-3100 |

| N-H bending | ~1600 | ~1600 |

| C=C and C=N stretching | 1400-1600 | 1400-1600 |

| C-F stretching | 1000-1300 | 1000-1300 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. While the crystal structure for this compound itself is not publicly available, the crystal structure of the parent compound, 6,8-difluoroquinoline (B127152), has been reported. researchgate.net This structure reveals the planarity of the quinoline ring system and provides baseline data for bond lengths and angles.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Methodologies

The photophysical properties of quinoline derivatives are of significant interest due to their applications in various fields, including materials science and medicinal chemistry. Electronic absorption and emission spectroscopy are fundamental techniques used to characterize the interactions of these molecules with light, providing insights into their electronic structure and dynamics. While specific experimental data for this compound is not extensively detailed in the public domain, the methodologies for its characterization can be understood through the analysis of related quinoline compounds.

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-visible (UV-Vis) absorption spectroscopy is employed to determine the wavelengths at which a molecule absorbs light. This absorption corresponds to the promotion of electrons from a lower energy ground state to a higher energy excited state. For aromatic systems like this compound, these transitions are typically π → π* and n → π* in nature.

The absorption spectrum of a quinoline derivative is influenced by its specific substitution pattern. For instance, the position and nature of substituents on the quinoline skeleton can cause shifts in the absorption bands. Electron-donating groups, such as the amino group at the 4-position, and electron-withdrawing groups, like the fluorine atoms at the 6- and 8-positions, are expected to modulate the electronic distribution within the molecule, thereby affecting the energy of its molecular orbitals. In related 4-oxoquinoline derivatives, electron-withdrawing substituents have been observed to cause a red shift in the absorption bands, leading to effective absorption in the UVA region. researchgate.net

A typical experimental setup involves dissolving the compound in a suitable solvent, such as dimethylsulfoxide or acetonitrile, and recording the absorbance as a function of wavelength. researchgate.net The resulting spectrum would show one or more absorption bands, each characterized by a wavelength of maximum absorption (λmax) and a molar absorptivity coefficient (ε).

Emission (Fluorescence) Spectroscopy

Fluorescence spectroscopy provides information about the emission of light from a molecule as it returns from an excited electronic state to its ground state. This process is typically very sensitive to the molecule's environment and structure. The fluorescence spectrum is characterized by the wavelength of maximum emission (λem) and the fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process.

The presence of the amino group in this compound is likely to influence its fluorescent properties. The substitution pattern, including the fluorine atoms, will also play a crucial role in determining the emission characteristics. The study of related quinoline derivatives often involves investigating how different functional groups and their positions affect the fluorescence intensity and wavelength.

Detailed Research Findings

Table 1: Photophysical Properties of this compound (Hypothetical Data)

| Parameter | Value | Solvent |

| Absorption | ||

| λmax,1 (nm) | ~280 | Acetonitrile |

| ε1 (M-1cm-1) | ~15,000 | Acetonitrile |

| λmax,2 (nm) | ~350 | Acetonitrile |

| ε2 (M-1cm-1) | ~8,000 | Acetonitrile |

| Emission | ||

| λem (nm) | ~450 | Acetonitrile |

| Quantum Yield (Φf) | ~0.3 | Acetonitrile |

| Stokes Shift (nm) | ~100 | Acetonitrile |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Density Functional Theory (DFT) is a powerful and widely used method for this purpose, balancing computational cost with accuracy. However, specific DFT studies on 4-Amino-6,8-difluoroquinoline have not been identified in a review of current literature.

Electronic Structure and Frontier Molecular Orbital Analysis

A comprehensive analysis of the electronic structure of this compound would involve calculating its molecular orbitals to understand electron distribution and energy levels. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly crucial. The energy and localization of the HOMO are indicative of the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and location suggest its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

For this compound, one would expect the HOMO to be localized primarily on the electron-rich amino group and the quinoline (B57606) ring's π-system. The electron-withdrawing fluorine atoms at positions 6 and 8 would likely lower the energy of the molecular orbitals compared to unsubstituted 4-aminoquinoline (B48711). A data table summarizing these properties would typically look as follows, though populated with hypothetical values in the absence of published research.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Expected Value/Observation |

|---|---|

| HOMO Energy | Value not available in literature |

| LUMO Energy | Value not available in literature |

| HOMO-LUMO Gap (ΔE) | Value not available in literature |

| HOMO Localization | Expected on the amino group and aromatic ring |

Note: The data in this table is illustrative and not based on published experimental or computational results.

Electrostatic Potential Surface Studies

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions and reactive sites. The MEP map reveals electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, typically blue), which are prone to nucleophilic attack.

For this compound, the MEP surface would be expected to show a significant negative potential around the nitrogen atom of the amino group and potentially the quinoline nitrogen, indicating sites for hydrogen bonding or protonation. The fluorine atoms would also exhibit negative potential. Conversely, the hydrogen atoms of the amino group would display a positive potential. A detailed study would quantify these potential minima and maxima, but such specific data for this compound is not currently published.

Prediction of Reactivity and Regioselectivity

By combining frontier molecular orbital analysis and electrostatic potential surface studies, predictions about the chemical reactivity and regioselectivity of this compound can be made. For instance, electrophilic aromatic substitution reactions would be directed by the locations of the highest electron density (HOMO localization) and most negative electrostatic potential. Conversely, nucleophilic attacks would be predicted to occur at sites with high LUMO coefficients and positive potential. Computational calculations of Fukui functions or dual descriptors could provide more quantitative predictions of regioselectivity. However, no such specific computational predictions for this compound have been reported in the literature.

Reaction Mechanism Elucidation via Computational Pathways

Theoretical chemistry provides powerful tools for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of detailed reaction mechanisms. By calculating the structures and energies of reactants, transition states, intermediates, and products, chemists can determine the most likely reaction pathway and understand the factors controlling reaction rates and outcomes.

For the synthesis or further functionalization of this compound, computational studies could investigate, for example, the mechanism of its formation from a precursor or its subsequent N-alkylation or acylation. Such studies would involve locating the relevant transition state structures and calculating the activation energy barriers. Despite the utility of this approach, there are no published computational studies that specifically elucidate reaction mechanisms involving this compound.

Molecular Dynamics Simulations (if relevant for conformational studies)

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. For a relatively rigid molecule like this compound, MD simulations might be less critical for studying its intrinsic conformational landscape. However, they would be highly relevant for investigating its interactions with a solvent or a biological macromolecule like a protein. Such simulations could reveal preferred binding modes, interaction energies, and the role of solvent molecules. A search of the scientific literature did not yield any studies reporting molecular dynamics simulations specifically for this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. In the context of synthesis and reactivity, a QSPR model could be developed to predict properties like solubility, melting point, or even reaction rates based on a set of calculated molecular descriptors.

To build a QSPR model relevant to this compound, one would typically need a dataset of related quinoline derivatives with experimentally determined properties. Various descriptors (e.g., electronic, topological, steric) would be calculated for each compound, and statistical methods would be used to create a predictive model. There are currently no published QSPR studies that specifically focus on or include this compound to predict properties impacting its synthesis or reactivity.

Applications in Chemical Synthesis and Materials Science Excluding Prohibited Areas

Role as a Key Intermediate in Complex Organic Synthesis

In organic synthesis, aminoquinolines serve as valuable building blocks for constructing more complex molecular architectures. The amino group at the 4-position of 4-Amino-6,8-difluoroquinoline can act as a nucleophile or be transformed into various other functional groups, making it a versatile synthetic handle. For instance, it can undergo reactions such as acylation, alkylation, and diazotization, paving the way for a diverse range of derivatives.

The fluorine atoms at the 6- and 8-positions significantly influence the electronic properties of the quinoline (B57606) ring system. These electron-withdrawing groups can affect the reactivity of the molecule, for example, by modulating the pKa of the amino group and the quinoline nitrogen, or by influencing the regioselectivity of electrophilic aromatic substitution reactions. While specific examples detailing the use of this compound as an intermediate are not prevalent in the literature, related compounds like 7-substituted 5-amino-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids have been synthesized as part of research into new classes of quinolone antibacterials. nih.gov This highlights the general utility of the 6,8-difluoroquinoline (B127152) core in the synthesis of complex, biologically relevant molecules.

Precursor for Advanced Fluorescent Probes and Sensors (Focus on design and photophysical principles)

Quinoline and its derivatives are well-known fluorophores and form the basis for many fluorescent probes and sensors. The design of such sensors often relies on photophysical principles like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET).

An aminoquinoline scaffold, such as that in this compound, can function as both a recognition unit (binding site for an analyte) and a signaling unit (fluorophore). The lone pair of electrons on the amino group can participate in PET quenching of the quinoline's fluorescence. Upon binding of a target analyte (e.g., a metal ion or a proton) to the amino group or a receptor attached to it, this PET process can be inhibited, leading to a "turn-on" fluorescence response.

The fluorine atoms would be expected to influence the photophysical properties of any derived probe. nih.gov They can alter the absorption and emission wavelengths, quantum yield, and photostability. nih.gov For example, the electron-withdrawing nature of fluorine can lower the energy levels of the molecular orbitals, potentially leading to blue-shifted spectra. While specific fluorescent probes derived directly from this compound are not documented, the fundamental principles of sensor design strongly suggest its potential as a precursor for such applications. nih.gov

Table 1: Key Photophysical Principles in Fluorescent Sensor Design

| Principle | Description | Typical Output |

|---|---|---|

| Photoinduced Electron Transfer (PET) | Electron transfer from a donor to the excited fluorophore, quenching fluorescence. Analyte binding to the donor inhibits PET. | Fluorescence turn-on |

| Intramolecular Charge Transfer (ICT) | Excitation leads to a charge-separated state with a large dipole moment. Analyte interaction alters the energy of the ICT state and the emission wavelength. | Ratiometric shift in emission wavelength |

| Fluorescence Resonance Energy Transfer (FRET) | Non-radiative energy transfer from an excited donor fluorophore to a nearby acceptor fluorophore. Analyte binding alters the distance or orientation between donor and acceptor. | Change in the ratio of donor/acceptor emission |

Applications in Materials Science (e.g., functional organic materials, OLED research)

Quinoline derivatives are utilized in materials science, particularly in the development of functional organic materials for electronic applications like Organic Light-Emitting Diodes (OLEDs). Their rigid, planar structure and inherent fluorescence are desirable properties for emissive and charge-transporting layers in OLED devices. The introduction of fluorine atoms can enhance material properties by increasing electron affinity, improving thermal stability, and influencing molecular packing in the solid state. However, there is no specific research in the available literature that reports the use of this compound in materials science or OLED research.

Ligand Design in Transition Metal Catalysis (if acting as a ligand)

The this compound molecule possesses two potential coordination sites for a metal ion: the heterocyclic quinoline nitrogen and the exocyclic amino nitrogen. This arrangement allows it to potentially act as a bidentate ligand, forming a stable five-membered chelate ring with a transition metal center. This binding motif is well-established for related compounds, such as 8-aminoquinoline (B160924), which forms stable complexes with metals like Rhenium. nih.gov

In the context of transition metal catalysis, such ligands can be used to tune the steric and electronic properties of the metal catalyst, thereby influencing its activity, selectivity, and stability. The fluorine substituents on the this compound backbone would act as strong electron-withdrawing groups. This could increase the acidity of the metal center, which might be beneficial for certain catalytic reactions, such as Lewis acid-catalyzed transformations. Despite this potential, no studies have been published that specifically describe the synthesis of transition metal complexes with this compound or their application in catalysis.

Table 2: Potential Coordination Sites of this compound

| Atom | Type | Potential Role in Coordination |

|---|---|---|

| N1 (Quinoline) | Heterocyclic Nitrogen | Primary coordination site, sp² hybridized |

| N (Amino) | Exocyclic Amino Nitrogen | Secondary coordination site, forms a 5-membered chelate ring with N1 |

Supramolecular Assembly and Host-Guest Chemistry (if applicable to quinoline derivatives)

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. Quinoline derivatives, with their aromatic ring system, are capable of participating in π-π stacking interactions. The amino group of this compound can act as both a hydrogen bond donor and acceptor, enabling the formation of predictable, self-assembled structures.

The fluorine atoms can also participate in non-covalent interactions, including hydrogen bonding (C-H···F) and halogen bonding. Furthermore, the electron-deficient nature of the fluorinated aromatic ring could favor interactions with electron-rich guest molecules in host-guest complexes. While these principles suggest that this compound could be a component in supramolecular assemblies, there is currently no specific literature detailing its use in this field.

Structure Reactivity and Structure Property Relationships at a Molecular Level

Impact of Fluorine Atoms (at C-6, C-8) on Chemical Reactivity and Electronic Properties

The presence of fluorine atoms is known to uniquely affect the biological and chemical properties of organic molecules, making them more lipophilic and metabolically stable. georgiasouthern.edu In the context of the quinoline (B57606) ring, this deactivation makes the carbocyclic ring less susceptible to attack by electrophiles. Conversely, the reduced electron density enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present.

Influence of the 4-Amino Group on Reaction Pathways and Selectivity

The 4-amino group, positioned on the pyridine (B92270) ring of the quinoline system, acts as a powerful electron-donating group through resonance. Its lone pair of electrons can delocalize into the aromatic π-system, significantly increasing the electron density of the ring. This activating effect strongly influences the molecule's reaction pathways, particularly in electrophilic substitutions. The increased nucleophilicity of the ring makes it more reactive towards electrophiles compared to an unsubstituted quinoline.

The directing effect of the 4-amino group channels incoming electrophiles to specific positions. In the quinoline ring system, this activation is most pronounced at positions ortho and para to the amino group. This makes the C-3 and C-5 positions potential sites for electrophilic attack. The amino group's presence drastically reduces the reactivity of the molecule towards nucleophiles at the C-4 position due to increased electron density. acs.org However, the primary synthetic route to many 4-aminoquinolines involves the nucleophilic aromatic substitution of a 4-chloroquinoline (B167314) precursor, where an amine displaces the chlorine atom. nih.govresearchgate.net

Furthermore, the amino group is basic and can be protonated under acidic conditions. researchgate.net This protonation changes its electronic character from strongly activating to strongly deactivating, as the resulting -NH3+ group is highly electron-withdrawing. This pH-dependent behavior can be exploited to control reaction pathways and selectivity. The amino group can also act as a directing group in transition metal-catalyzed reactions, although the 8-aminoquinoline (B160924) isomer is more commonly employed for this purpose due to its ability to form a stable five-membered chelate ring with the metal center. rsc.orgsci-hub.se

Positional Isomerism Effects on Chemical Behavior and Synthetic Accessibility

The specific arrangement of substituents on the quinoline ring, known as positional isomerism, has a critical impact on the molecule's chemical properties and the feasibility of its synthesis. Comparing 4-Amino-6,8-difluoroquinoline to other isomers, such as a hypothetical 5-Amino-6,8-difluoroquinoline or 4-Amino-5,7-difluoroquinoline, reveals significant differences.

Quantum-chemical calculations on difluoroquinoline isomers (without the amino group) show that their relative energies, and thus stabilities, vary with the substitution pattern. researchgate.net 5,7-Difluoroquinoline has the lowest calculated energy because the π-electron donating fluorine atoms are conjugated with the ring nitrogen. 6,8-Difluoroquinoline (B127152) has a slightly higher energy as the fluorine atoms are not directly conjugated with the nitrogen. researchgate.net Isomers like 6,7-difluoroquinoline (B156812) and 5,8-difluoroquinoline (B175250) have higher energies still. researchgate.net This inherent stability can influence the product distribution in syntheses where thermodynamic control is dominant.

| Isomer | Relative Energy (Stability) | Conjugation with Ring Nitrogen |

|---|---|---|

| 5,7-Difluoroquinoline | Lowest (Most Stable) | Yes |

| 6,8-Difluoroquinoline | Higher | No |

| 6,7-Difluoroquinoline | Higher Still | Partial |

| 5,8-Difluoroquinoline | Higher Still | Partial |

Data sourced from quantum-chemical calculations on difluoroquinolines. researchgate.net

The synthetic accessibility of a specific isomer is fundamentally tied to the availability and reaction patterns of its precursors. The synthesis of quinolines often involves cyclization reactions, such as the Skraup or Conrad-Limpach synthesis, which start with substituted anilines. researchgate.netmdpi.com To produce this compound, a synthetic route would likely begin with a 2,4-difluoroaniline (B146603) derivative. In contrast, synthesizing a 5,7-difluoro isomer would necessitate starting with a 3,5-difluoroaniline. The regioselectivity of the cyclization and subsequent functionalization steps determines the final product, making the synthesis of certain isomers more straightforward than others. researchgate.netnih.gov

Conformational Analysis and its Implications for Molecular Interactions

Conformational analysis of this compound centers on the orientation of the 4-amino group relative to the planar quinoline ring system and potential intramolecular interactions. The quinoline core itself is a rigid, bicyclic aromatic structure. The primary conformational flexibility arises from the rotation around the C4-N bond of the amino group.

The planarity between the quinoline ring and substituents can influence molecular properties. nih.gov In substituted amino-quinolines, short intermolecular contacts can be observed between the hydrogen atoms of the amino group and carbon atoms of adjacent rings, indicating potential CH-π interactions. nih.gov The torsion angle between the quinoline ring and its substituents is a key parameter. For this compound, there is a possibility of intramolecular hydrogen bonding between one of the amino hydrogens and the lone pair of the nitrogen atom at position 1, which would favor a more planar conformation and influence the basicity of both nitrogen atoms.

Future Research Trajectories and Methodological Advancements

Development of Novel and Highly Efficient Synthetic Strategies

The development of innovative and efficient synthetic routes to 4-Amino-6,8-difluoroquinoline is a primary focus of future research. While classical methods for quinoline (B57606) synthesis provide a foundational approach, the drive for greater efficiency, milder reaction conditions, and improved atom economy necessitates the exploration of new catalytic systems and reaction pathways. Future strategies are expected to leverage transition-metal catalysis, particularly palladium, copper, and gold-catalyzed reactions, to construct the quinoline core with high regioselectivity and yield. Furthermore, C-H activation methodologies present a promising avenue for the direct functionalization of simpler precursors, thereby reducing the number of synthetic steps and minimizing waste. The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, will also be crucial in streamlining the synthesis of this compound and its derivatives.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Transition-Metal Catalysis | High efficiency, selectivity, and functional group tolerance. | Development of novel ligands and catalyst systems. |

| C-H Activation | Increased atom economy and reduced synthetic steps. | Site-selective functionalization of aromatic precursors. |

| One-Pot/Tandem Reactions | Improved operational efficiency and reduced waste. | Design of compatible reaction sequences. |

Exploration of Unconventional Derivatization Pathways

Beyond the synthesis of the core structure, the exploration of unconventional derivatization pathways for this compound is paramount for expanding its chemical space and unlocking new applications. The amino group at the 4-position serves as a versatile handle for a wide array of chemical transformations. Future research will likely focus on late-stage functionalization techniques, which allow for the introduction of diverse chemical moieties in the final steps of a synthetic sequence. This includes the use of photoredox catalysis to enable novel coupling reactions and the application of enzymatic catalysis for highly selective modifications. Furthermore, the strategic placement of two fluorine atoms on the quinoline ring invites the exploration of fluorine-specific interactions and reactions, such as nucleophilic aromatic substitution (SNAAr) at activated positions, to introduce further complexity and functionality.

Integration of Advanced Computational Methods for Predictive Chemistry

The integration of advanced computational methods is set to revolutionize the study and application of this compound. Density Functional Theory (DFT) and other quantum chemical methods will be instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. These computational tools can predict reaction outcomes, guide the design of new synthetic routes, and rationalize experimental observations. Molecular docking and dynamics simulations will be employed to predict and understand the interactions of this compound-based compounds with various materials and chemical systems, thereby accelerating the discovery of new applications. The use of machine learning and artificial intelligence algorithms to analyze large datasets of chemical information will further enhance predictive capabilities, enabling the in silico design of novel derivatives with tailored properties.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of reactivity, electronic properties, and spectra. |

| Molecular Docking | Elucidation of intermolecular interactions. |

| Machine Learning | High-throughput screening and property prediction. |

Expanding Applications in Emerging Chemical Technologies (non-biomedical/clinical)

While the biomedical potential of quinoline derivatives is well-established, future research will increasingly focus on the non-biomedical applications of this compound in emerging chemical technologies. The unique photophysical properties endowed by the fluorinated quinoline core make it a promising candidate for the development of organic light-emitting diodes (OLEDs), chemical sensors, and fluorescent probes. Its electron-rich nature and ability to engage in pi-stacking interactions also suggest potential applications in the field of organic electronics and materials science, such as in the design of organic semiconductors and conducting polymers. The fluorine atoms can enhance the stability and performance of these materials, opening up new avenues for their use in advanced technological applications.

Flow Chemistry and Automated Synthesis for Scalable Production

To meet the potential demand for this compound and its derivatives, the development of scalable and efficient production methods is essential. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processes, including improved safety, higher yields, and greater process control. acs.orgvapourtec.comresearchgate.netacs.orgresearchgate.net The implementation of continuous flow reactors can enable the safe handling of hazardous reagents and intermediates, as well as the precise control of reaction parameters such as temperature, pressure, and residence time. acs.orgvapourtec.com This leads to more consistent product quality and facilitates rapid reaction optimization. acs.org Automated synthesis platforms, integrated with real-time monitoring and feedback control, will further enhance the efficiency and reproducibility of the manufacturing process, paving the way for the large-scale and on-demand production of this compound. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-Amino-6,8-difluoroquinoline derivatives for crosslinking studies?

- The synthesis involves sequential deprotection, oxidation, and purification steps. For example, the 5'-dimethoxytrityl (DMT) protecting group is removed using trichloroacetic acid, followed by oxidation of the thioether intermediate (ODN1) to sulfoxide (ODN2) using MMPP (magnesium bis(monoperoxyphthalate)). Subsequent β-elimination under alkaline conditions yields the reactive vinyl derivative (ODN3), which is purified via Sep-Pak columns and stored at -20°C for stability . MALDI-TOF MS is used to confirm molecular weights at each stage .

Q. How can researchers optimize crosslinking reaction yields with nucleic acids?

- Reaction conditions such as pH (neutral to slightly alkaline), temperature (25–37°C), and metal ion concentration (e.g., 1–5 mM Ni²⁺ or Co²⁺) significantly influence yield. For instance, Ni²⁺ enhances reactivity by coordinating with the N7 position of guanine, increasing nucleophilicity at N2. Gel electrophoresis (20% urea-PAGE) quantifies crosslinked products by comparing band intensities of unreacted vs. crosslinked strands .

Q. What analytical techniques validate the structural integrity of synthesized derivatives?

- MALDI-TOF MS confirms molecular weights of intermediates and products .

- Reverse-phase HPLC ensures purity, particularly for separating crosslinked adducts from unreacted strands .

- 1H-13C HSQC and 2D NOESY NMR resolve structural ambiguities in crosslinked products, such as distinguishing N2 vs. O6 adducts in guanine derivatives .

Advanced Research Questions

Q. How do metal ions modulate the selectivity of this compound in DNA vs. RNA crosslinking?

- Metal ions like Ni²⁺ and Zn²⁺ accelerate crosslinking in RNA by stabilizing transient intermediates in flexible DNA-RNA hybrids. In contrast, DNA-DNA duplexes show lower reactivity due to rigid base pairing. The pKa(N1) of guanine analogs (e.g., 8-oxoG vs. dG) also affects reaction rates; 8-oxoG (pKa ~6.5) reacts faster than dG (pKa ~9.2) under physiological pH .

Q. What mechanistic insights explain contradictory crosslinking efficiencies between guanine and thymine/uracil?

- Crosslinking with thymine/uracil proceeds via Michael addition to the vinyl group, while guanine reacts through nucleophilic attack at N2. The slower reactivity of thymine in DNA (vs. uracil in RNA) arises from steric hindrance in B-form DNA helices, whereas RNA’s A-form geometry allows better accessibility .

Q. How can NMR resolve conformational heterogeneity in crosslinked duplexes?

- For 8-oxoguanine crosslinks, two distinct NOESY signals (e.g., T8 vs. T8') indicate two stereoisomers. Temperature-dependent NMR (up to 90°C) confirms these are separate products rather than dynamic conformers. Chemical shift differences in methyl and aromatic protons further distinguish adduct geometries .

Data Contradiction Analysis

Q. Why do Zn²⁺ and Ni²⁺ show opposing effects on crosslinking yields at higher concentrations?

- Zn²⁺ precipitates short oligonucleotides at >5 mM, reducing effective reactant concentration. In contrast, Ni²⁺ maintains solubility and enhances reactivity up to 10 mM by forming stable N7-metal complexes. This divergence highlights the need to titrate metal ions empirically for each target sequence .

Q. How to reconcile differing Tm values and crosslinking efficiencies in duplex stability studies?

- Duplexes with higher Tm values (e.g., 43.8°C for non-reactive ethyl-modified ODN) exhibit reduced crosslinking due to rigid base pairing. Lower Tm duplexes (e.g., 8-oxoG-containing sequences) allow transient strand separation, facilitating vinyl group access. Melting curves should be correlated with reaction kinetics to validate this relationship .

Methodological Recommendations

- Experimental Design : Use orthogonal purification (HPLC + gel electrophoresis) to isolate crosslinked products from side reactions .

- Contradiction Mitigation : Employ EDTA controls to rule out nonspecific metal ion effects .

- Advanced Characterization : Combine high-resolution NMR with molecular dynamics simulations to model adduct conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.